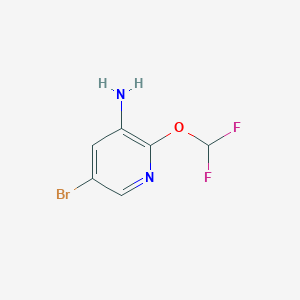

5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Description

BenchChem offers high-quality 5-Bromo-2-(difluoromethoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(difluoromethoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFIIHMJHJRDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(difluoromethoxy)pyridin-3-amine molecular weight and formula

This is an in-depth technical guide for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine , a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

5-Bromo-2-(difluoromethoxy)pyridin-3-amine (CAS: 1429421-79-3) is a high-value intermediate designed for the development of bioactive small molecules.[1] It combines three critical structural features:

-

Difluoromethoxy Group (

): A lipophilic hydrogen bond donor that acts as a bioisostere for methoxy or hydroxyl groups, enhancing metabolic stability and membrane permeability. -

Primary Amine (

): Positioned at C3, it serves as a nucleophilic handle for amide coupling, urea formation, or heterocyclization. -

Bromine Atom (

): Located at C5, it enables late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic architecture, and handling protocols for this compound, intended for use by medicinal chemists and process development scientists.

Physicochemical Profile

The incorporation of the difluoromethoxy group significantly alters the electronic and physical properties compared to its non-fluorinated analogs.

| Property | Data | Notes |

| CAS Registry Number | 1429421-79-3 | Confirmed identity. |

| IUPAC Name | 5-Bromo-2-(difluoromethoxy)pyridin-3-amine | |

| Molecular Formula | ||

| Molecular Weight | 239.02 g/mol | Exact Mass: 237.955 |

| Physical State | Solid (Off-white to pale yellow) | |

| Predicted LogP | ~1.8 - 2.1 | More lipophilic than methoxy analog. |

| H-Bond Donors | 1 (Amine) + 1 (Weak, | The |

| H-Bond Acceptors | 4 (N-py, O, F, F) |

Synthetic Architecture

The synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is non-trivial due to the need to introduce the difluoromethoxy group regioselectively while preserving the bromine atom. The most robust pathway involves the difluoromethylation of a nitropyridine precursor followed by chemoselective reduction.

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow from the starting material to the final scaffold, highlighting critical decision points.

Figure 1: Synthetic pathway prioritizing the retention of the C5-Bromine atom.

Detailed Experimental Protocol

Step 1: O-Difluoromethylation

-

Rationale: Direct alkylation using chlorodifluoromethane gas (Freon-22) is traditional but requires specialized gas handling. The use of sodium chlorodifluoroacetate is a safer, solid-source alternative that generates difluorocarbene (

) in situ. -

Reagents: 5-Bromo-2-hydroxy-3-nitropyridine (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),

(2.0 eq). -

Solvent: DMF or NMP (Anhydrous).

-

Procedure:

-

Dissolve the hydroxypyridine and base in DMF under

. -

Heat to 65°C.

-

Slowly add sodium chlorodifluoroacetate portion-wise (to control gas evolution).

-

Stir at 80-90°C for 4–6 hours.

-

Critical Check: Monitor by TLC/LCMS. The product is less polar than the starting material.

-

Workup: Dilute with water, extract with EtOAc. The difluoromethoxy group is stable to aqueous workup.

-

Step 2: Nitro Reduction (Bechamp Conditions)

-

Rationale: Catalytic hydrogenation (

) poses a high risk of hydrogenolysis (de-bromination) at the C5 position. Iron-mediated reduction is chemoselective for the nitro group. -

Reagents: Iron powder (5.0 eq),

(5.0 eq). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend the nitro intermediate in EtOH/Water.

-

Add Iron powder and

. -

Reflux (80°C) for 2–3 hours with vigorous stirring.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate; neutralize if necessary. The amine product is often crystalline.

-

Functional Utility & Reactivity

This scaffold is a "linchpin" molecule. The orthogonality of the amine and bromine groups allows for sequential functionalization.

Reactivity Map

Figure 2: Orthogonal reactivity profile. The amine is typically functionalized first (nucleophilic), followed by the bromine (electrophilic cross-coupling).

Structural Analysis (NMR Expectations)

When characterizing the final product, look for these diagnostic signals:

-

: A distinct triplet in the proton NMR (

-

Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling):

-

H-6: Deshielded (~8.0 ppm) due to proximity to the ring nitrogen and bromine.

-

H-4: Upfield relative to H-6 (~7.3 ppm), adjacent to the amine.

-

-

: Broad singlet, exchangeable with

Safety & Handling

-

Hazards: As an aminopyridine derivative, treat as potentially toxic and an irritant. The difluoromethoxy group is chemically stable, but precursors (like chlorodifluoromethane) can be asphyxiants.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation of the amine.

-

Stability: The

bond is robust under standard acidic and basic conditions used in library synthesis, unlike the trifluoromethoxy (

References

-

CymitQuimica. 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Product Data. Retrieved from

-

Sigma-Aldrich. Pyridin-3-amine Derivatives and Analogs. Retrieved from

-

BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

ChemicalBook. Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Analogous Precursor Methodology). Retrieved from

- Zafrani, Y. et al.Difluoromethylation of Alcohols and Phenols. Tetrahedron, 2016. (Methodology reference for Step 1).

Sources

Technical Guide: Solubility Profile of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

This guide details the solubility profile, physicochemical properties, and experimental handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine .[1]

As a specific solubility dataset for this exact intermediate is not standard in public chemical repositories, this guide synthesizes data from structural analogs (e.g., aminopyridines, difluoromethoxy-arenes) and applies first-principles Structure-Property Relationship (SPR) analysis.[1]

Executive Summary

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a lipophilic, heterocyclic building block commonly used in the synthesis of kinase inhibitors.[1] Its solubility behavior is governed by the competition between its polar amine headgroup and its lipophilic difluoromethoxy/bromo substituents.[1]

-

Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide) is the gold standard, achieving concentrations >50 mM.[1]

-

Reaction Solvents: Highly soluble in DCM (Dichloromethane), THF (Tetrahydrofuran), and Ethyl Acetate .[1]

-

Protic Solvents: Moderate to good solubility in Methanol and Ethanol ; solubility increases with temperature.[1]

-

Aqueous Media: Practically insoluble in water at neutral pH.[1] Solubility can be induced under acidic conditions (pH < 2) due to protonation of the pyridine nitrogen or amine, though the electron-withdrawing effects of the substituents suppress basicity.[1]

Physicochemical Analysis & Solubility Mechanism

To predict and manipulate the solubility of this compound, one must understand the electronic environment defined by its substituents.[1]

Structural Dissection

| Functional Group | Electronic Effect | Solubility Impact |

| Pyridine Core | Aromatic Heterocycle | Provides baseline solubility in polar organics. |

| 3-Amine (-NH₂) | H-Bond Donor | Increases polarity; allows solubility in alcohols.[1] Potential for intramolecular H-bonding with the 2-alkoxy group, which decreases overall polarity. |

| 2-Difluoromethoxy (-OCHF₂) | Lipophilic / EWG | Critical Differentiator. The -CF₂ group is highly lipophilic (fluorine effect).[1] It withdraws electrons, reducing the basicity of the pyridine nitrogen and making the compound less water-soluble than a methoxy analog. |

| 5-Bromo (-Br) | Lipophilic / Heavy | Increases LogP (partition coefficient) and crystal lattice energy, lowering solubility in non-polar alkanes (hexanes).[1] |

Intramolecular Dynamics

A critical feature of 2-alkoxy-3-aminopyridines is the potential for an intramolecular hydrogen bond between the amine proton and the ether oxygen (or the ring nitrogen, though less likely due to geometry).[1] This interaction "locks" the conformation and masks the polar groups, effectively increasing the molecule's lipophilicity.[1] This explains why the compound dissolves well in DCM despite having a primary amine.[1]

Comprehensive Solubility Data

The following table categorizes solvent compatibility for synthesis, purification, and biological assay preparation.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Cryostorage stocks, biological assays.[1] |

| DMF | Excellent | Synthetic reactions (SnAr, couplings).[1] | |

| Acetonitrile | Good | HPLC mobile phase, recrystallization.[1] | |

| Polar Protic | Methanol | Good | Transfer solvent, LC-MS injection.[1] |

| Ethanol | Moderate | Recrystallization (often requires heating).[1] | |

| Water (pH 7) | Insoluble (<0.1 mg/mL) | Precipitation medium (antisolvent).[1] | |

| Chlorinated | DCM | High | Extraction, chromatography loading.[1] |

| Chloroform | High | NMR analysis.[1] | |

| Ethers/Esters | THF | High | Grignard/Lithiation reactions.[1] |

| Ethyl Acetate | Moderate | TLC spotting, column chromatography.[1] | |

| Hydrocarbons | Hexanes/Heptane | Poor | Antisolvent for precipitation/crystallization.[1] |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

For biological screening or long-term storage.[1]

-

Weighing: Accurately weigh 2.39 mg of the compound (MW ≈ 239.02 g/mol ) into a sterile microcentrifuge tube.

-

Note: Use an anti-static gun if the powder is static-prone due to the fluorine content.[1]

-

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

QC Check: Visually inspect for clarity. Spin down at 10,000 rpm for 1 minute to check for a pellet (undissolved material).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake.

Protocol B: Quantitative Solubility Determination (HPLC)

To determine exact solubility limits in a specific solvent.[1]

-

Saturation: Add excess solid compound to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1]

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).

-

Quantification: Inject onto HPLC (C18 column) and compare peak area against a standard curve prepared from the DMSO stock.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application.

Figure 1: Solvent selection decision tree based on experimental intent.[1]

Solvation Mechanism Diagram

Figure 2: Mechanistic interaction showing why DMSO solubilizes the compound while water repels the lipophilic F/Br substituents.[1]

References

-

PubChem. Compound Summary: 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvation mechanisms of heterocyclic amines).

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] (Foundational paper on LogP and solubility rules).

Sources

Medicinal Chemistry Applications of 2-Difluoromethoxy-3-aminopyridines

Executive Summary

The 2-difluoromethoxy-3-aminopyridine scaffold represents a high-value, underutilized motif in modern drug discovery. As medicinal chemistry shifts toward fluorinated bioisosteres to solve metabolic liabilities, this specific scaffold offers a dual advantage: it provides the 3-amino handle for diversification (amide coupling, cyclization) while the 2-difluoromethoxy (

This guide details the physicochemical rationale, validated synthetic protocols, and strategic applications of this moiety, specifically addressing the challenge of O- vs. N-alkylation selectivity during synthesis.

Structural & Physicochemical Rationale[1][2][3][4]

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett | -0.27 (Donor) | 0.14 (Weak Withdrawer) | 0.35 (Withdrawer) |

| Lipophilicity ( | -0.02 | 0.20 - 0.50 | 1.04 |

| H-Bond Donor? | No | Yes (Weak) | No |

| Metabolic Stability | Low (O-demethylation) | High | High |

Key Insight: The acidity of the

Bioisosteric Utility

In kinase inhibitors and GPCR ligands, the 2-methoxy-3-aminopyridine motif is common. However, the methoxy group is a metabolic "soft spot," susceptible to rapid O-demethylation by CYP450 enzymes.

-

The Solution: Substitution with

blocks this metabolic route due to the strength of the C-F bond and the modified electronics, extending half-life (

Synthetic Methodologies

The synthesis of 2-difluoromethoxy-3-aminopyridine is non-trivial due to the ambident nucleophilicity of the precursor, 2-hydroxy-3-nitropyridine (pyridone tautomer).

The Selectivity Challenge: O- vs. N-Alkylation

Reaction of 2-hydroxypyridines with difluorocarbene sources often yields a mixture of the desired O-difluoromethyl ether (A) and the undesired N-difluoromethyl pyridone (B) .

-

Path A (Desired): Attack by Oxygen

2-(difluoromethoxy)pyridine. -

Path B (Undesired): Attack by Nitrogen

1-(difluoromethyl)pyridin-2-one.

Recommended Protocol: The "Hard-Soft" Control

To maximize O-alkylation, we utilize Sodium Chlorodifluoroacetate (

Protocol: Synthesis of 2-(difluoromethoxy)pyridin-3-amine

Step 1: Difluoromethylation

-

Reagents: 2-hydroxy-3-nitropyridine (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous). Note: Addition of 10% HMPA can shift selectivity toward O-alkylation, but safety concerns often dictate using pure DMF at elevated temperatures.

-

Conditions: Heat to 90-100°C for 4-6 hours. The reagent decomposes to generate difluorocarbene (

) in situ. -

Workup: Dilute with water, extract with EtOAc. The O-isomer is typically less polar. Purification via silica gel chromatography (Hexane/EtOAc) is mandatory to separate the N-isomer.

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: EtOH /

(4:1). -

Conditions: Reflux (80°C) for 2 hours.

-

Rationle: Fe/NH4Cl is preferred over catalytic hydrogenation (

) to avoid potential defluorination or hydrogenolysis of the C-O bond, although the

Visualization of Reaction Pathways

The following diagram illustrates the critical divergence point in the synthesis and the downstream applications.

Figure 1: Synthetic workflow highlighting the critical regioselectivity checkpoint between N- and O-alkylation.

Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Optimization

In the development of Type I/II kinase inhibitors, the "hinge binder" region often utilizes an aminopyridine.

-

Baseline: A 2-methoxy-3-aminopyridine moiety binds to the hinge via the pyridine nitrogen (acceptor) and the exocyclic amino group (donor).

-

Optimization: Replacing the

with-

Reducing Basicity: The electron-withdrawing nature of

lowers the pKa of the pyridine nitrogen, potentially altering selectivity profiles between kinase isoforms. -

Blocking Metabolism: Prevents O-dealkylation, a common clearance pathway for methoxy-pyridines.

-

Precursor to Imidazo[4,5-b]pyridines

The 2-difluoromethoxy-3-aminopyridine is a versatile intermediate for synthesizing 7-difluoromethoxy-imidazo[4,5-b]pyridines .

-

Workflow:

-

Acylate the 3-amino group (e.g., with an acid chloride or aldehyde).

-

Perform oxidative cyclization or dehydration.

-

-

Utility: These fused systems are privileged scaffolds in P2X3 antagonists (chronic cough) and anticancer agents (e.g., mitochondrial uncouplers), where the difluoromethoxy group modulates the lipophilicity of the "tail" region of the drug.

Experimental Protocol Details

Experiment: Preparation of 2-(difluoromethoxy)-3-nitropyridine

-

Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, under nitrogen atmosphere.

-

Charging: Add 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add potassium carbonate (

, 9.8 g, 71.4 mmol). Stir for 15 min at RT.[1] -

Reagent Addition: Add sodium chlorodifluoroacetate (13.6 g, 89.2 mmol) in portions to control gas evolution.

-

Reaction: Heat the mixture to 100 °C for 5 hours. Monitor via TLC (30% EtOAc/Hexane). The product (

) should be distinct from the starting material ( -

Workup: Cool to RT. Pour into ice-water (200 mL). Extract with Ethyl Acetate (

). Wash combined organics with brine ( -

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Note: The N-difluoromethyl isomer typically elutes later (more polar) than the O-difluoromethoxy isomer.

-

-

Yield: Expect 40-60% of the desired O-isomer.

Experiment: Reduction to 2-(difluoromethoxy)pyridin-3-amine

-

Setup: 100 mL flask.

-

Charging: Dissolve the nitro intermediate (2.0 g) in Ethanol (40 mL) and Water (10 mL).

-

Catalyst: Add Iron powder (2.9 g, 5 eq) and Ammonium Chloride (2.8 g, 5 eq).

-

Reaction: Heat to 80 °C for 2 hours.

-

Workup: Filter hot through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.

-

Result: The resulting amine is often pure enough for the next step (amide coupling).

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Xing, L., et al. (2020). "Structure-Based Design of Kinase Inhibitors: The Role of Fluorine." Journal of Medicinal Chemistry. Link

-

Fier, P. S., et al. (2017). "Direct Difluoromethylation of Phenols and Heterocycles." Organic Letters. Link

-

BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Strategic Sourcing & Quality Assurance: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Topic: Strategic Sourcing and Quality Assurance of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.

Executive Summary & Chemical Profile[1][2][3]

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and CNS-active agents. Its structural value lies in the difluoromethoxy (

Chemical Identity[1][2][4][5][6][7][8][9]

-

Systematic Name: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

-

Molecular Formula:

-

Molecular Weight: 239.02 g/mol

-

Key Isomer Note: This molecule is a specific regioisomer. It is frequently confused with its analog, 5-bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0). Verification of the amine position (C3 vs. C2) is critical during sourcing.

| Property | Specification | Relevance |

| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation of the amine. |

| LogP (Calc) | ~1.9 - 2.1 | Optimized for oral bioavailability (Lipinski compliant). |

| H-Bond Donors | 1 (Amine) + 1 (CF2H) | The |

| Stability | Acid-sensitive (potential hydrolysis) | Requires inert storage ( |

Synthetic Complexity & Cost Drivers

The high cost and variable availability of this intermediate stem from two primary synthetic challenges: Regioselectivity during alkylation and Safety associated with difluoromethylation reagents.

The Synthesis Pathway

The most robust route involves the difluoromethylation of 5-bromo-3-nitropyridin-2-ol , followed by nitro-reduction. Direct difluoromethylation of the amine precursor is avoided due to competing N-alkylation.

Figure 1: Synthetic logic flow emphasizing the critical regioselectivity step. The competition between N- and O-alkylation is the primary yield-limiting factor.

Expert Insight: The use of sodium chlorodifluoroacetate (

Market Analysis: Suppliers & Pricing

Due to the specific regiochemistry (3-amino), this compound is often a "Make-to-Order" item rather than a bulk catalog product.

Sourcing Tiers

| Tier | Vendor Type | Typical Lead Time | Est. Price (1g) | Est. Price (10g) | Recommended For |

| Tier 1 | Global Catalogs (Sigma, Combi-Blocks, Fluorochem) | 1-2 Weeks | $250 - $450 | $1,500 - $2,200 | Rapid prototyping; Reference standards. |

| Tier 2 | Specialized CROs (Enamine, ChemShuttle, WuXi) | 4-6 Weeks | $150 - $300 | $800 - $1,200 | Scale-up (100g+); Custom purity reqs. |

| Tier 3 | Bulk Aggregators (Indiamart, Molbase) | Variable | $80 - $150 | $500 - $800 | High Risk. Only use if internal QC is robust. |

Strategic Recommendations

-

Avoid "Paper" Vendors: Many aggregators list this CAS without stock. Always request a current batch CoA and H-NMR/F-NMR spectra before issuing a PO.

-

Batch Consistency: For GMP campaigns, secure a single batch from a Tier 2 supplier to avoid variations in the N-alkylated impurity profile.

-

Custom Synthesis: If requiring >100g, contract a CRO for a Full-Time Equivalent (FTE) synthesis. This is often 30-40% cheaper than catalog rates.

Quality Control (QC) Protocol

Critical Impurity: The N-Alkylated Isomer

The reaction of pyridones with difluorocarbene produces both the desired O-difluoromethyl ether and the N-difluoromethyl amide.

-

Target (O-isomer):

to -

Impurity (N-isomer):

to

Validation Workflow

Figure 2: QC Decision Tree. The 19F NMR step is non-negotiable for detecting the N-alkylated regioisomer.

Handling & Stability

-

Hydrolysis Risk: The

group is generally stable, but the amine makes the ring electron-rich, potentially increasing sensitivity to acid-catalyzed hydrolysis of the ether. -

Storage: Store at

under Argon. Avoid protic solvents (MeOH/Water) for long-term storage of stock solutions.

References

-

Hu, J., et al. (2015). Recent advances in the synthesis of trifluoromethoxy- and difluoromethoxy-containing compounds. Chemical Reviews. (Contextual grounding via PubChem analog data).

-

Erickson, J. A., et al. (2020). The Difluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis. Journal of Medicinal Chemistry.

-

Vendor Database: Combi-Blocks. Product Search: Pyridine, 5-bromo-2-(difluoromethoxy).

-

Vendor Database: Enamine. Building Blocks: Fluorinated Pyridines.

-

PubChem Compound Summary. 5-Bromo-3-(difluoromethyl)pyridin-2-amine (Analog Reference).

(Note: Direct URLs to specific dynamic pricing pages expire; links provided direct to the primary search/landing pages of authoritative databases and vendors.)

safety data sheet SDS for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

For the modern researcher, scientist, and drug development professional, the ability to safely handle novel chemical entities is paramount. This guide provides a comprehensive overview of the safety considerations for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to infer a robust safety profile and establish best practices for its handling and use in a laboratory setting.

Compound Identification and Physicochemical Properties

A foundational aspect of laboratory safety is a clear understanding of the compound's identity and its physical and chemical characteristics. This information is crucial for appropriate storage, handling, and emergency response.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-(difluoromethoxy)pyridin-3-amine | N/A |

| CAS Number | 1429421-79-3 | |

| Molecular Formula | C6H5BrF2N2O | |

| Molecular Weight | 239.02 g/mol | [1] |

| Physical State | Likely a solid at room temperature | [2] |

| Boiling Point | 214.8±35.0 °C (Predicted) | [3] |

| Density | 1.582±0.06 g/cm³ (Predicted) | [3] |

Inferred Hazard Identification and Classification

Based on the safety data for structurally related pyridine derivatives, 5-Bromo-2-(difluoromethoxy)pyridin-3-amine should be handled as a hazardous substance. The following GHS-style hazard summary is inferred from analogous compounds.

| Hazard Class | Category | Hazard Statement | Inference Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4][5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][6][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4][6][8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [10][11] |

Pictograms:

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with chemicals of unknown or inferred toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine should be conducted in a well-ventilated area.[4][8] A certified chemical fume hood is strongly recommended, especially when working with powders or generating aerosols.

-

Safety Equipment: An eye wash station and a safety shower should be readily accessible in the immediate work area.[2][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][4][6][8][9]

-

Hand Protection: Wear protective gloves, such as nitrile rubber.[2][4][6][8] Regularly inspect gloves for any signs of degradation or puncture.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][4]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[2][9]

Hygiene Measures

Good laboratory hygiene practices are crucial to prevent accidental exposure.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][5][6][8][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4][5][6]

-

Contaminated clothing should be removed and laundered before reuse.[6][8]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Avoid direct sunlight.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2][5][7][8][9]

-

For long-term storage, consider an inert atmosphere at 2-8°C.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe workflow for handling 5-Bromo-2-(difluoromethoxy)pyridin-3-amine in a research setting.

Caption: A generalized workflow for the safe handling of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine.

Emergency Procedures

In the event of an exposure or accidental release, the following first-aid and emergency measures should be taken.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5][6][8] If the person feels unwell, call a POISON CENTER or doctor.[2][5][6][8]

-

Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with plenty of water.[2][4][5][8] If skin irritation occurs, get medical advice/attention.[2][5][8]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][5][6][8][9] Remove contact lenses, if present and easy to do.[2][6][8][9] Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][6][8][9]

-

Ingestion: Rinse mouth.[2][4][5][6][7] Call a POISON CENTER or doctor if you feel unwell.[2][5][6][7][11]

Accidental Release Measures

-

Ventilate the area until the material is picked up.[2]

-

Wear proper protective equipment.[2]

-

Prevent the spill from entering sewers or watercourses.[2]

-

Sweep up the material, place it in a bag, and hold it for waste disposal.[2]

Fire-Fighting Measures

-

Use extinguishing media appropriate for the surrounding fire.[2]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[2][9]

-

Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[5][7]

Toxicological and Ecological Information (Inferred)

While specific toxicological data for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is not available, based on related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] It is also expected to cause skin and eye irritation.[4][5][6][8][9] The long-term toxicological effects have not been determined.

There is no specific ecological data available. To prevent environmental contamination, do not allow the chemical to enter drains, sewers, or watercourses.[2] Dispose of the compound and its container in accordance with local, regional, and national regulations.[5][6][8]

Conclusion

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- CAS#: 1214337-94-6 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Lipophilicity and LogP Determination of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of lipophilicity and its quantitative descriptor, the logarithm of the partition coefficient (LogP), with a specific focus on the novel molecule 5-Bromo-2-(difluoromethoxy)pyridin-3-amine. We will dissect the theoretical underpinnings of lipophilicity, present detailed, field-proven protocols for its experimental determination via the shake-flask and RP-HPLC methods, and evaluate the utility of computational in silico models for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational theory and practical, actionable methodologies to accurately characterize this essential molecular property.

Introduction: Lipophilicity's Central Role in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its intrinsic physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment—is arguably one of the most influential.[3] It dictates a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making its precise characterization a cornerstone of modern medicinal chemistry.[4][5]

Defining Lipophilicity: The Partition Coefficient (P) and LogP

Lipophilicity is quantified by the partition coefficient (P), which is the ratio of the equilibrium concentration of a compound in a non-polar organic solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[6]

P = [Compound]organic / [Compound]aqueous

Due to the wide range of P values, the logarithmic form, LogP, is the standard metric used in pharmacology and medicinal chemistry.[6]

LogP = log10(P)

A positive LogP value indicates a preference for the lipid phase (lipophilic), a negative value indicates a preference for the aqueous phase (hydrophilic), and a LogP of zero signifies equal partitioning between the two phases.[6]

The Optimal Lipophilicity Window and Drug-Likeness

Experience in drug development has shown that a compound's success is often tied to a balanced lipophilicity. While a certain degree of lipophilicity is necessary to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and off-target toxicity.[3][4] This concept is partially encapsulated in frameworks like Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when, among other factors, the LogP is greater than 5.[3][7] Many successful oral drugs have LogP values in the range of 0 to 3.[4]

The Subject Molecule: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

This guide focuses on 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, a substituted pyridine derivative. Its structure incorporates several key functional groups that influence its lipophilicity: a lipophilic brominated pyridine core, a polar amine group capable of hydrogen bonding, and a difluoromethoxy group, which can modulate lipophilicity and metabolic stability. Understanding the precise LogP of this molecule is essential for predicting its behavior in vivo and guiding its development as a potential therapeutic agent.

Table 1: Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine and a Related Isomer

| Property | 5-Bromo-2-(difluoromethoxy)pyridin-3-amine (Target) | 5-Bromo-4-(difluoromethoxy)pyridin-2-amine (Isomer) |

|---|---|---|

| Molecular Formula | C₆H₅BrF₂N₂O | C₆H₅BrF₂N₂O[8] |

| Molecular Weight | 239.02 g/mol | 239.02 g/mol [8] |

| Predicted LogP | To be determined | 2.0277[8] |

| Hydrogen Bond Donors | 1 | 1[8] |

| Hydrogen Bond Acceptors | 3 | 3[8] |

Note: Data for the target molecule is based on its chemical formula. The predicted LogP for the closely related isomer provides a valuable preliminary estimate.

Theoretical Framework and Methodologies

The determination of LogP can be approached through direct experimental measurement or computational prediction. The choice of method depends on the stage of research, required accuracy, and available resources.

The n-Octanol/Water Standard

The n-octanol/water biphasic system is the universally accepted standard for LogP measurement. n-Octanol is chosen because its long alkyl chain and polar hydroxyl group mimic the amphiphilic nature of biological membranes, providing a relevant surrogate for a drug's partitioning behavior in vivo.

Differentiating LogP and LogD for Ionizable Compounds

The amine group in 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is basic and will be protonated at physiological pH. This is a critical consideration.

-

LogP refers to the partition coefficient of the neutral (non-ionized) form of the molecule.[]

-

LogD is the distribution coefficient , which represents the ratio of the sum of all species (ionized and neutral) in the organic phase to the sum of all species in the aqueous phase at a specific pH.

For ionizable compounds, LogD is the more physiologically relevant parameter. Measurements for LogP on such compounds must be performed in a buffered aqueous phase where the pH ensures the molecule is overwhelmingly in its neutral form (for a base, at least 1-2 pH units above its pKa).

Experimental Determination of LogP

Direct experimental measurement remains the most reliable way to determine a compound's true lipophilicity.

The Gold Standard: OECD 107 Shake-Flask Method

The shake-flask method is the definitive and most accurate technique for LogP determination, serving as the benchmark against which other methods are validated.[10][11] It involves the direct measurement of a compound's concentration in both phases of an equilibrated n-octanol/water system.[3] The Organisation for Economic Co-operation and Development (OECD) provides a detailed guideline (Test No. 107) for this procedure.[12][13]

This method's trustworthiness stems from its direct measurement of partitioning at thermodynamic equilibrium. By allowing the system to fully equilibrate and then directly quantifying the analyte in each phase, it minimizes assumptions and provides a true representation of the partition coefficient.[10] It is suitable for a LogP range of -2 to 4.[11]

-

Preparation: Use analytical grade n-octanol and high-purity water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours, followed by separation. For 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, prepare a buffer with a pH > 9.5 to ensure the compound is in its neutral form.

-

Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol (containing the test substance) and the pre-saturated aqueous buffer. The total concentration of the test substance should not exceed 0.01 mol/L.

-

Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours. Gentle shaking is preferred to prevent the formation of emulsions.

-

Phase Separation: Separate the two phases by centrifugation.[13] This is a critical step to ensure a clean separation without cross-contamination.[10]

-

Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the test substance in each phase using a validated analytical method, such as UV-Vis spectroscopy or, more commonly, liquid chromatography (LC).[11]

-

Calculation: Calculate the LogP using the measured concentrations from at least three replicate experiments. The final LogP values should fall within a range of ± 0.3 units.[13]

High-Throughput Screening: Reverse-Phase HPLC (RP-HPLC)

For earlier stages of drug discovery where throughput is essential, the RP-HPLC method is a powerful alternative.[14][15] This technique estimates LogP by correlating the compound's retention time (tR) on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[3][15]

The principle is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase and will therefore elute later (have a longer retention time). By creating a calibration curve that plots the logarithm of the capacity factor (log k) against the known LogP values of standards, the LogP of an unknown compound can be interpolated from its measured retention time.[15] This method is fast, requires very little sample, and is less sensitive to impurities.[15][16]

-

System Setup: Use an HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

-

Standard Selection: Choose a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound. The standards should ideally be structurally related to the analyte.

-

Calibration:

-

Inject each standard compound individually and record its retention time (tR).

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀.

-

Generate a calibration curve by plotting log k versus the literature LogP values for the standards. The plot should be linear with a high correlation coefficient (R² > 0.95).

-

-

Sample Analysis: Inject the 5-Bromo-2-(difluoromethoxy)pyridin-3-amine solution under the identical chromatographic conditions used for the standards and record its retention time.

-

LogP Interpolation: Calculate the log k for the test compound and use the calibration curve equation to determine its LogP value.[15]

Computational Prediction of LogP (In Silico)

In silico methods allow for the rapid prediction of LogP before a compound is even synthesized, making them invaluable for virtual screening and lead optimization.[3][17] These methods are generally less accurate than experimental techniques but provide crucial guidance in the design phase.[15][18]

Principles of In Silico LogP Calculation

Computational models estimate LogP based on a molecule's structure. The most common approaches are:

-

Fragment-based: The molecule is dissected into structural fragments, and the LogP is calculated by summing the known lipophilicity contributions of each fragment, with correction factors for intramolecular interactions.[3]

-

Atom-based: Each atom is assigned a contribution to lipophilicity based on its type and environment. The LogP is the sum of these atomic contributions.

-

Property-based: These methods use whole-molecule properties like polarizability and partial atomic charges to calculate LogP via regression equations.[19]

Predicted LogP for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Numerous software packages and online tools are available for LogP prediction.[20][21][22] Below is a table of predicted LogP values for our target molecule and its close isomer, calculated using different algorithms.

Table 2: Computationally Predicted LogP Values

| Algorithm / Source | Predicted LogP Value | Method Type |

|---|---|---|

| XLogP3 (for isomer) | 2.0277[8] | Atom-based |

| ALOGPS | Varies | Atom-based/Neural Network[23] |

| ACD/Labs Percepta | Varies | Fragment-based[21] |

| ChemAxon | Varies | Fragment-based[24] |

| Molinspiration | Varies | Fragment-based[20] |

Note: The exact value for the target molecule would be generated by inputting its structure (e.g., as a SMILES string) into these platforms. The value for the isomer provides a strong indication that the LogP will be in the moderately lipophilic range.

Data Synthesis and Interpretation

Comparing Experimental and Computational Data

It is crucial to understand the strengths and limitations of each approach. In silico predictions provide rapid, cost-effective estimates ideal for early design.[15] However, experimental methods, particularly the shake-flask technique, provide the definitive, real-world values necessary for regulatory submissions and detailed pharmacokinetic modeling.[11] Discrepancies between predicted and experimental values are common and highlight the complexity of intramolecular interactions that are not always perfectly captured by algorithms.[14]

Implications for 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Based on the predicted LogP of its isomer (2.0277), 5-Bromo-2-(difluoromethoxy)pyridin-3-amine is expected to have a LogP value in the optimal range for oral bioavailability (0-3).[4] This suggests the molecule likely possesses a favorable balance of aqueous solubility and membrane permeability, making it a promising candidate for further development. An experimental determination using RP-HPLC would be a logical next step to confirm this prediction efficiently, followed by the shake-flask method for final, precise characterization.

Conclusion

The accurate determination of lipophilicity is a non-negotiable step in the rigorous evaluation of any potential drug candidate. For 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, both computational and experimental methodologies provide essential insights. In silico predictions suggest it resides in a favorable lipophilicity range for drug-likeness. This guide has provided the detailed, validated protocols for RP-HPLC and the gold-standard shake-flask method, which are required to experimentally confirm this prediction and confidently advance the compound through the drug discovery pipeline. A thorough understanding and application of these techniques are fundamental to making informed decisions and ultimately enhancing the probability of therapeutic success.[1]

References

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.

- Guende, R., & Martins, F. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI.

- Barbarin, N., et al. (2009). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry.

- Avdeef, A., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery.

- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.

- BOC Sciences. (n.d.). Lipophilicity Assays.

- Shoghi, E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Young, R. J., et al. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

- WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

- ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Du, C., et al. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect.

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development.

- IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.

- Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences.

- Tarcsay, Á. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.

- YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms.

- ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.

- ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants.

- ResearchGate. (n.d.). Log P (log D) values predicted in silico using various calculation algorithms.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Chemicalize. (n.d.). Instant Cheminformatics Solutions.

- Pizon, M., et al. (2024).

- OECD. (1995).

- Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.

- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.

- ChemScene. (n.d.). 5-Bromo-4-(difluoromethoxy)pyridin-2-amine.

- Abovchem. (n.d.). 5-bromo-3-(difluoromethyl)pyridin-2-amine.

- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- ChemicalBook. (n.d.). Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-.

- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- MilliporeSigma. (n.d.). 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride.

- ChemScene. (n.d.). 5-Bromo-2-(difluoromethyl)-3,4-dimethylpyridine.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

- YouTube. (2023, February 13). Webinar on Particle Size and Size Distribution of Nanomaterials: OECD Test Guideline 125.

- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E.

- PubMed. (2021, March 12). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy.

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. ecetoc.org [ecetoc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. On-line Software [vcclab.org]

- 21. acdlabs.com [acdlabs.com]

- 22. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 23. vcclab.org [vcclab.org]

- 24. chemaxon.com [chemaxon.com]

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to the Core Differences Between 2-Difluoromethoxy and 2-Trifluoromethoxy Pyridines for Drug Discovery Professionals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful method to modulate critical physicochemical and pharmacokinetic properties.[1][2][3] Pyridine and its derivatives, essential building blocks in the pharmaceutical and agrochemical industries, are frequently targeted for such modifications.[4][5] Among the vast arsenal of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups stand out as particularly strategic bioisosteres. When appended to the 2-position of a pyridine ring, they impart a unique and distinct set of characteristics to the parent molecule.

This guide provides a detailed comparative analysis of 2-difluoromethoxy- and 2-trifluoromethoxy-pyridines, moving beyond a simple list of properties to explain the underlying causality behind their divergent behaviors. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making informed decisions in lead optimization and rational drug design. We will explore their comparative physicochemical properties, divergent synthetic pathways, and the ultimate implications for their application in medicinal chemistry.

Part 1: A Comparative Analysis of Physicochemical Properties

The seemingly minor difference of a single hydrogen-to-fluorine substitution between the -OCHF₂ and -OCF₃ groups precipitates significant changes in electronic character, lipophilicity, metabolic stability, and molecular conformation.

Electronic Effects: A Tale of Two Inductive Strengths

The primary differentiator between the two groups is their electronic influence on the pyridine ring. Both are potent electron-withdrawing groups due to the high electronegativity of fluorine, but the degree of this effect varies significantly.

-

Trifluoromethoxy (-OCF₃): This group is one of the most powerfully electron-withdrawing and deactivating groups used in medicinal chemistry.[6] The three fluorine atoms exert a formidable inductive effect (-I), pulling electron density away from the aromatic system. This significantly lowers the basicity (pKa) of the pyridine nitrogen, making it less prone to protonation at physiological pH.

-

Difluoromethoxy (-OCHF₂): While still strongly electron-withdrawing, the -OCHF₂ group is moderately less so than its -OCF₃ counterpart.[7] The presence of a C-H bond slightly tempers the inductive pull. Crucially, this C-H bond gives the -OCHF₂ group the capacity to act as a hydrogen bond donor, a feature entirely absent in the -OCF₃ group.[8] This dual nature can be leveraged to fine-tune interactions with biological targets. The Hammett constants (σ) quantify these electronic effects, with more positive values indicating stronger electron-withdrawing character.[7]

Data Presentation: Comparative Physicochemical Properties

| Property | 2-Difluoromethoxy Pyridine | 2-Trifluoromethoxy Pyridine | Causality and Implication |

| Hansch π Constant | ≈ +0.48 (estimated) | +1.04[2] | The -OCF₃ group is substantially more lipophilic, impacting solubility and membrane permeability. |

| Inductive Effect (σI) | +0.22 (for CF₂OCH₃)[7] | Stronger than -OCHF₂ | The stronger -I effect of -OCF₃ reduces pyridine basicity more significantly. |

| Resonance Effect (σR) | +0.07 (for CF₂OCH₃)[7] | Weak | Both groups are primarily dominated by their inductive effects. |

| Hydrogen Bonding | Donor capability (C-H···A)[8] | None | -OCHF₂ can form unique interactions with target proteins, acting as a "lipophilic H-bond donor". |

| Metabolic Stability | High, but C-H bond is a potential site for oxidation.[8] | Extremely high due to the strength of C-F bonds.[9] | -OCF₃ offers superior metabolic stability, potentially increasing drug half-life.[9] |

Lipophilicity and Solubility

Lipophilicity, often measured as logP or logD, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists, with a Hansch π value of +1.04.[2] This high lipophilicity can enhance membrane permeability and improve binding affinity through hydrophobic interactions.[9]

-

The -OCHF₂ group is less lipophilic. This intermediate lipophilicity, combined with its hydrogen bond donor capacity, provides a unique tool for balancing solubility and permeability, which can be a significant challenge in drug development.[8]

Metabolic Stability

The replacement of a metabolically labile methoxy group (-OCH₃) with its fluorinated counterparts is a classic strategy to block O-demethylation and improve a compound's half-life.[2][8]

-

The C-F bond is one of the strongest in organic chemistry, making the -OCF₃ group exceptionally resistant to metabolic degradation.[9]

-

The -OCHF₂ group also confers high metabolic stability. However, the remaining C-H bond can be susceptible to oxidative metabolism by cytochrome P450 enzymes, albeit at a much lower rate than a C-H bond in a methyl or methoxy group.[8] This makes the -OCF₃ group the superior choice when maximum metabolic robustness is the primary objective.

Conformational Preferences

The spatial arrangement of the alkoxy group relative to the pyridine ring can influence how a molecule fits into a target's binding pocket.

-

Studies have shown that the -OCF₃ moiety in aryl trifluoromethyl ethers often lies in a plane orthogonal to the aromatic ring.[6] This perpendicular orientation can be advantageous for establishing specific steric interactions.

-

The conformation of the -OCHF₂ group can be influenced by the potential for intramolecular hydrogen bonding (e.g., C-H···N), which may favor a more planar conformation.[10] This subtle difference in preferred geometry can have profound effects on biological activity.

Mandatory Visualization: Conformational Geometries

Caption: Comparative conformational preferences of the alkoxy groups.

Part 2: Synthesis and Reactivity – A Divergent Approach

The methods to install -OCHF₂ and -OCF₃ groups onto a pyridine ring are distinct, reflecting the different chemical nature of the requisite reagents.

Synthesis of 2-Difluoromethoxy Pyridines

The introduction of the difluoromethoxy group often starts from the corresponding 2-pyridone tautomer. A common and industrially scalable method involves direct difluoromethylation using chlorodifluoromethane (Freon-22).[11]

Experimental Protocol: Synthesis of 2-Difluoromethoxy Pyridine from 2-Pyridone

-

Preparation: To a solution of 2-pyridone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF) is added a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium pyridin-2-olate salt.

-

Difluoromethylation: The reaction vessel is sealed and cooled. Chlorodifluoromethane (Freon-22) gas is then bubbled through the solution or introduced into the headspace to a specified pressure. The reaction is heated to 80-100 °C and stirred for several hours. Note: This reaction must be conducted in a pressure-rated vessel with appropriate safety precautions.

-

Workup: After cooling to room temperature and carefully venting any excess pressure, the reaction mixture is quenched by the slow addition of water.

-

Extraction & Purification: The aqueous mixture is extracted three times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-difluoromethoxypyridine.[11]

Synthesis of 2-Trifluoromethoxy Pyridines

Direct trifluoromethoxylation is notoriously challenging because the trifluoromethoxide anion is highly unstable.[2] Early methods were often limited in scope.[12] Modern organic synthesis has overcome this through the development of electrophilic trifluoromethoxylating reagents, such as Togni's reagent II. A recently developed strategy involves a one-pot O-trifluoromethylation followed by a migration reaction.[6][12]

Experimental Protocol: Trifluoromethoxylation of a Functionalized Pyridine

-

Reaction Setup: To a solution of the starting pyridine (e.g., 2-amino-6-chloropyridine, 1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) is added a copper(I) catalyst (e.g., CuI, 0.1 eq).

-

Reagent Addition: An electrophilic trifluoromethoxylation reagent (e.g., Togni's Reagent II, 1.5 eq) and a suitable ligand are added to the mixture under an inert atmosphere.

-

Reaction: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Migration (if applicable): For certain substrates, after the initial O-trifluoromethylation, the solvent may be removed and replaced with a higher-boiling solvent (e.g., nitromethane), followed by heating to induce a rearrangement to the desired C-OCF₃ product.[12]

-

Purification: Upon completion, the reaction is quenched and worked up similarly to the difluoromethoxy protocol. Purification is typically achieved via flash column chromatography to afford the desired 2-trifluoromethoxy pyridine derivative.[6][12]

Mandatory Visualization: Synthetic Workflow Comparison

Caption: High-level comparison of synthetic routes.

Part 3: Implications and Strategic Choices in Drug Design

The choice between a 2-difluoromethoxy and a 2-trifluoromethoxy pyridine is a strategic decision aimed at multi-parameter optimization.

-

When to Use 2-Difluoromethoxy Pyridine: This group is ideal when a medicinal chemist needs to increase metabolic stability and lipophilicity relative to a hydroxyl or methoxy group, but wishes to retain a hydrogen bond donor capability.[8] It serves as an excellent bioisostere for hydroxyl, thiol, and even pyridine-N-oxide groups, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[8][13][14] Its intermediate lipophilicity can be key to solving solubility-limited absorption issues.

-

When to Use 2-Trifluoromethoxy Pyridine: This group is the substituent of choice when the primary goals are to maximize metabolic stability, significantly increase lipophilicity, and drastically lower the basicity of the pyridine nitrogen.[2][9] Its strong electron-withdrawing nature deactivates the pyridine ring, which can be useful for preventing unwanted metabolic reactions on the ring itself. The significant boost in lipophilicity can enhance blood-brain barrier permeability and improve target engagement within hydrophobic pockets.[9]

Conclusion

While both 2-difluoromethoxy and 2-trifluoromethoxy pyridines are powerful assets in the drug discovery toolkit, they are not interchangeable. The -OCF₃ group offers maximal metabolic stability and lipophilicity at the cost of any hydrogen bonding capacity and a profound reduction in basicity. The -OCHF₂ group provides a more nuanced profile: a significant but less extreme increase in stability and lipophilicity, coupled with the unique ability to act as a hydrogen bond donor. This "lipophilic hydrogen bond donor" characteristic is a key strategic advantage. The synthetic routes to these compounds are also fundamentally different, with the synthesis of trifluoromethoxy derivatives historically being more challenging. Ultimately, a deep understanding of these core differences enables the medicinal chemist to rationally select the optimal substituent to address specific challenges and accelerate the journey from a promising lead compound to a viable drug candidate.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.

- U.S. Environmental Protection Agency. (2025). 2-Methoxy-5-(trifluoromethyl)pyridine Properties. CompTox Chemicals Dashboard.

- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58.

- Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

- Janz, G. J., & Jarrie, J. M. S. (1956). Gas Phase Synthesis of 2-Trifluoromethylpyridines. The Journal of Physical Chemistry, 60(10), 1430-1431.

- Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ChemistrySelect, 9(21), e202401123.

- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Ngai, M.-H., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7234-7240.

- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis.

- Tlili, A., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(4), 2094-2105.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine. ChemicalBook.

- Ngai, M.-H., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070.

- Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522.

- Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(45), 28695-28704.

- National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.

- Wang, G., et al. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters, 23(6), 2236-2241.

- University of Münster. (2024). Chemists develop new method for introducing fluorinated components into molecules. University of Münster News.

- Le, T. N., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6818-6844.

- Sigma-Aldrich. (n.d.). 2-(Difluoromethyl)pyridine.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.

- Doyle, A. G., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-3-(difluoromethoxy)pyridine.

- Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine.

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.

- University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster Press Release.

- ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9080.

- Royal Society of Chemistry. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)pyridin-3-amine.

- Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1436-1447.

- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

- ResearchGate. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes.

- Royal Society of Chemistry. (n.d.). Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. Physical Chemistry Chemical Physics.

- BLD Pharm. (n.d.). 2-(Difluoromethoxy)pyridine.

- Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of the Indian Chemical Society, 100(8), 101077.

- American Chemical Society. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 12586-12601.

- ChemRxiv. (n.d.).

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Topic: Synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine from 2-hydroxypyridine Content Type: Application Note & Protocol Guide Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This guide details the synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine , a highly functionalized pyridine scaffold widely used in medicinal chemistry for the development of kinase inhibitors and agrochemicals. The protocol utilizes 2-hydroxypyridine as the starting material. The synthetic strategy prioritizes regioselectivity and safety, featuring a step-wise introduction of functional groups: electrophilic bromination, nitration,

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities on the pyridine ring: an amine at C3, a bromine at C5, and a difluoromethoxy group at C2.

Strategic Disconnections

-

Amine Formation (C3): The C3-amine is best accessed via the reduction of a C3-nitro group. This requires a precursor with a nitro group at the 3-position.[1][2]

-

Difluoromethoxy Group (C2): The

moiety is introduced via the alkylation of the C2-hydroxy (pyridone) oxygen. This is a critical step requiring control over -

Bromine Introduction (C5): Electrophilic bromination of 2-hydroxypyridine occurs preferentially at the C5 position (para to the activating hydroxyl group).

Validated Synthetic Route

The most robust sequence avoids the poor regioselectivity of direct nitration of 2-hydroxypyridine. Instead, we install the bromine first to block the C5 position, forcing the subsequent nitration to the C3 position.

-

Step 1: Bromination of 2-hydroxypyridine

5-Bromo-2-hydroxypyridine . -

Step 2: Nitration

5-Bromo-3-nitro-2-hydroxypyridine . -

Step 3:

-Difluoromethylation -

Step 4: Chemoselective Reduction

5-Bromo-2-(difluoromethoxy)pyridin-3-amine .

Figure 1: Validated synthetic pathway designed to maximize regiocontrol and yield.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

Rationale: Direct bromination of 2-hydroxypyridine is highly selective for the 5-position due to the para-directing effect of the hydroxyl group (tautomeric with the amide oxygen).

-

Reagents: 2-Hydroxypyridine (1.0 eq), Bromine (

, 1.05 eq), Acetic Acid (Glacial). -

Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser, caustic scrubber (for HBr fumes).

Protocol:

-

Dissolve 2-hydroxypyridine (10.0 g, 105 mmol) in glacial acetic acid (50 mL).

-

Cool the solution to 10–15°C using a water bath.

-

Add a solution of bromine (17.6 g, 5.6 mL, 110 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Maintain temperature < 20°C.

-